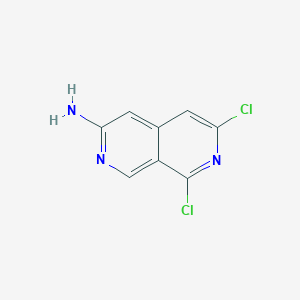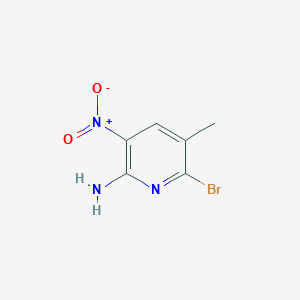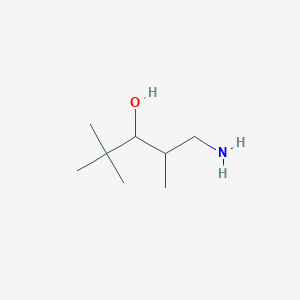
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 3-position, and an aldehyde group at the 2-position
Métodos De Preparación
The synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrrole intermediate.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups are introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent, due to its ability to modulate cellular pathways and inhibit specific enzymes.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyrrole and pyridine rings facilitate binding to these targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has the pyridinyl group at the 2-position instead of the 4-position, which may affect its binding affinity and selectivity for biological targets.
1-Methyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridinyl group at the 3-position can lead to different electronic and steric properties, influencing its reactivity and biological activity.
1-Methyl-3-(quinolin-4-yl)-1H-pyrrole-2-carbaldehyde: The quinoline ring system introduces additional aromaticity and potential for π-π interactions, which can enhance its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-methyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(11(13)8-14)9-2-5-12-6-3-9/h2-8H,1H3 |
Clave InChI |
DPJCEMCIXJWKDM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)






![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
amine](/img/structure/B13151624.png)

